molecular formula C18H14ClFN2O3 B6497570 N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide CAS No. 946344-82-7

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B6497570
CAS No.: 946344-82-7
M. Wt: 360.8 g/mol
InChI Key: SFLWLOOLWQCAAL-UHFFFAOYSA-N
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Description

N-{[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 3. The acetamide moiety is further functionalized with a 2-(2-fluorophenoxy) group.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c19-13-7-5-12(6-8-13)17-9-14(22-25-17)10-21-18(23)11-24-16-4-2-1-3-15(16)20/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLWLOOLWQCAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compound’s unique combination of a 1,2-oxazole core, 4-chlorophenyl substituent, and 2-fluorophenoxy acetamide side chain distinguishes it from other acetamide derivatives. Below is a structural comparison with key analogs:

Compound Name / ID Core Structure Key Substituents Biological Target (Inferred) Reference
N-{[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide (Target) 1,2-Oxazole 5-(4-chlorophenyl), 3-methyl, 2-(2-fluorophenoxy)acetamide MAO-A/B, AChE/BChE This work
N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide 1,2-Oxazole 5-(4-fluorophenyl), 3-methoxy, cyclohexyl(methyl)amino propyl side chain Undisclosed (screening agent)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazin-3(2H)-one 5-(4-methoxybenzyl), 3-methyl, 6-oxo, N-(4-bromophenyl) FPR2 agonist
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole 4-ethyl, 5-(thiophen-2-yl), sulfanyl, N-(4-fluorophenyl) Undisclosed
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-ethyl, 5-(furan-2-yl), sulfanyl, N-(2,4-difluorophenyl) Undisclosed

Key Observations:

  • Oxazole vs. Pyridazinone/Triazole Cores: The 1,2-oxazole core in the target compound may confer different electronic and steric properties compared to pyridazinone () or triazole derivatives (). For example, pyridazinone derivatives exhibit FPR2 agonism due to their planar, conjugated systems , whereas oxazoles are less polar and may enhance blood-brain barrier penetration.
  • Halogenated Aryl Groups: The 4-chlorophenyl and 2-fluorophenoxy groups in the target compound likely increase lipophilicity and metabolic stability compared to non-halogenated analogs. Similar halogenated aryl acetamides, such as N-(4-bromophenyl) derivatives, show enhanced enzyme inhibition .

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